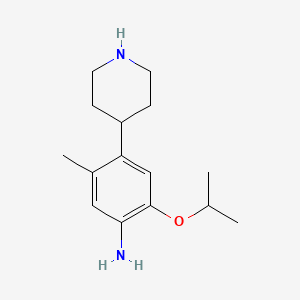

2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-methyl-4-piperidin-4-yl-2-propan-2-yloxyaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O/c1-10(2)18-15-9-13(11(3)8-14(15)16)12-4-6-17-7-5-12/h8-10,12,17H,4-7,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOZWCCZKLQFNJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

General Context and Significance in Medicinal Chemistry

In the landscape of modern drug discovery, the development of highly specific and potent enzyme inhibitors is a paramount goal. 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline has garnered considerable attention as a critical intermediate in the synthesis of such inhibitors. acs.orgnbinno.com Its primary claim to fame lies in its role as a key precursor to Ceritinib, a second-generation anaplastic lymphoma kinase (ALK) inhibitor. acs.orgnbinno.comnih.gov ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are known oncogenic drivers in several cancers, most notably in non-small cell lung cancer (NSCLC). nih.goveuropeanreview.org

The development of Ceritinib, and therefore the importance of its aniline (B41778) intermediate, was a significant step forward in overcoming acquired resistance to first-generation ALK inhibitors like crizotinib (B193316). nih.goveuropeanreview.org The structural features of this compound are instrumental in contributing to the high potency and selectivity of the final drug product. nih.gov The presence of the isopropoxy and methyl groups on the aniline ring, along with the piperidine (B6355638) moiety, are crucial for the molecule's interaction with the kinase domain of the ALK protein. nih.gov This has established the compound as a vital component in the arsenal (B13267) of medicinal chemists working on next-generation oncology treatments. acs.org

The significance of this aniline derivative extends beyond its role in Ceritinib. It serves as a versatile scaffold for the development of other kinase inhibitors, making it a valuable tool in the broader field of cancer research. acs.org The ability to readily modify its structure allows for the exploration of structure-activity relationships (SAR), a fundamental concept in medicinal chemistry aimed at optimizing the therapeutic properties of a lead compound.

Structural Framework and Classification Within Organic Chemistry

From an organic chemistry perspective, 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline is a polysubstituted aromatic amine. Its structure is characterized by a central aniline (B41778) ring, which is an aminobenzene, adorned with several key functional groups that dictate its chemical properties and reactivity.

The core of the molecule is a benzene (B151609) ring substituted with an amino group (-NH2), classifying it as an aniline. The aniline is further substituted with a methyl group (-CH3) at the 5-position, an isopropoxy group (-OCH(CH3)2) at the 2-position, and a piperidin-4-yl group at the 4-position. The piperidine (B6355638) ring is a saturated six-membered heterocycle containing one nitrogen atom. encyclopedia.pub The presence of both a basic amino group on the aniline ring and a basic secondary amine in the piperidine ring gives the molecule its basic character.

The isopropoxy group is an ether linkage, which can influence the molecule's solubility and electronic properties. The methyl group is a simple alkyl substituent. The combination of these functionalities on a single molecule provides multiple reactive sites for further chemical transformations, making it a versatile intermediate in multi-step organic syntheses.

Table 1: Key Structural Features of this compound

| Feature | Description | Classification |

| Core Structure | Benzene ring with an amino group | Aniline |

| Substituent at C2 | Isopropoxy group | Ether |

| Substituent at C5 | Methyl group | Alkyl |

| Substituent at C4 | Piperidin-4-yl group | Saturated Heterocycle |

| Key Functional Groups | Primary amine, Secondary amine, Ether | Amine, Ether |

Overview of Key Research Directions and Applications As a Chemical Moiety

Exploration of Molecular Targets and Associated Biological Pathways

The chemical scaffold this compound serves as a crucial building block in the design of targeted therapeutic agents. Its incorporation into more complex molecules has led to the development of potent modulators of key biological pathways implicated in oncology and infectious diseases. This section explores the preclinical investigation of derivatives containing this aniline moiety, focusing on their molecular targets and mechanisms of action.

The this compound core is a cornerstone of Ceritinib (LDK378), a highly potent, second-generation inhibitor of Anaplastic Lymphoma Kinase (ALK). nih.govmusechem.com ALK is a receptor tyrosine kinase whose chromosomal rearrangements and subsequent fusion with other genes, such as EML4, result in a constitutively active oncogenic driver in several cancers, most notably non-small-cell lung cancer (NSCLC). dovepress.com Ceritinib binds to the ATP-binding site within the ALK kinase domain, inhibiting its autophosphorylation and blocking downstream signaling pathways like PI3K/AKT and MAPK, which are critical for cancer cell proliferation and survival. dovepress.com

The development of Ceritinib was the result of a rational design strategy aimed at overcoming the limitations of first-generation ALK inhibitors, such as crizotinib (B193316). nih.gov The this compound fragment was specifically optimized as part of the N2-phenyl ring of a 2,4-diaminopyrimidine (B92962) scaffold. nih.govacs.org

Structure-activity relationship (SAR) studies revealed the importance of this particular substitution pattern for achieving high potency against ALK. The isopropoxy group at the 2-position and the methyl group at the 5-position of the aniline ring were found to be optimal for binding. The piperidin-4-yl substituent at the 4-position not only contributes to the binding affinity but also provides favorable physicochemical properties, such as improved aqueous solubility, which is essential for oral bioavailability. nih.gov This specific aniline moiety was a key component in a series of compounds that demonstrated significant improvements in potency and metabolic stability over earlier lead compounds. nih.govacs.org In enzymatic assays, Ceritinib demonstrated approximately 20-fold greater potency against ALK than crizotinib. dovepress.com

The this compound scaffold, as part of the Ceritinib molecule, has been effectively utilized as a warhead for Proteolysis-Targeting Chimeras (PROTACs). nih.govamegroups.org PROTACs are heterobifunctional molecules designed to eliminate specific proteins by hijacking the cell's natural ubiquitin-proteasome disposal system. nih.gov A PROTAC consists of a ligand that binds the target protein (the "warhead"), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. amegroups.org

In the design of ALK-targeting PROTACs, Ceritinib serves as the high-affinity warhead. nih.gov Co-crystal structures show that the piperidinyl group of Ceritinib is solvent-exposed, making it an ideal attachment point for the linker. nih.gov Researchers have successfully tethered the piperidine nitrogen to E3 ligase ligands, such as pomalidomide (B1683931) or thalidomide (B1683933) (which recruit the Cereblon, or CRBN, E3 ligase), to create potent ALK degraders. nih.govnih.gov These Ceritinib-based PROTACs have been shown to induce the degradation of the ALK fusion protein in cancer cell lines at nanomolar concentrations. amegroups.org This strategy offers a distinct therapeutic modality from simple inhibition, as it leads to the complete removal of the oncogenic protein, potentially offering a more durable response and a way to overcome certain resistance mechanisms. nih.gov

Dihydrofolate reductase (DHFR) is a well-established and critical enzyme target for antimicrobial agents. nih.gov It plays an essential role in the folate biosynthetic pathway by catalyzing the reduction of dihydrofolate to tetrahydrofolate, a precursor required for the synthesis of nucleotides and certain amino acids. nih.gov Inhibition of DHFR disrupts DNA, RNA, and protein synthesis, leading to cell death. nih.gov

While the this compound moiety is a key component of the ALK inhibitor Ceritinib, direct research specifically evaluating its role or the role of its immediate derivatives as DHFR inhibitors in an antimycobacterial context is not extensively documented in the scientific literature. However, the broader chemical class of piperidine-containing compounds has been investigated for this purpose. Studies on various piperidine-based thiosemicarbazones have shown their potential as DHFR inhibitors. researchgate.net This suggests that the piperidine motif can be a valuable structural component for molecules targeting DHFR.

DHFR inhibitors typically function as competitive inhibitors, mimicking the structure of the natural substrate, dihydrofolate, to bind to the enzyme's active site. nih.gov The selectivity of DHFR inhibitors between microbial and human forms of the enzyme is a key factor in their therapeutic success, as seen with the antibacterial drug trimethoprim. nih.gov This selectivity arises from differences in the amino acid residues lining the active site pocket of the enzyme across different species. Designing molecules that exploit these differences can lead to potent and selective antimycobacterial agents. Although compounds based on this compound have not been specifically characterized against mycobacterial DHFR, the general principle for any potential activity would involve its binding within the enzyme's active site and disrupting the folate metabolic pathway.

While derivatives incorporating this compound, such as Ceritinib, were designed for high selectivity towards ALK, comprehensive kinase profiling is essential to understand their full biological activity and potential off-target effects. Preclinical studies have evaluated Ceritinib against panels of kinases to determine its selectivity profile.

In enzyme-based assays, Ceritinib was found to be highly selective for ALK. However, it also demonstrated inhibitory activity against a small number of other kinases at nanomolar concentrations. nih.gov These include the Insulin-like Growth Factor 1 Receptor (IGF-1R) and the Insulin Receptor (InsR). nih.gov The investigation into these interactions is crucial as they could contribute to the therapeutic profile or potential side effects of the drug. Information regarding the specific inhibitory activity of Ceritinib against other kinases such as FAK, ZAP-70, Aurora A, FER, and RPS6KA1 is not detailed in the referenced literature.

Below is a table summarizing the known kinase inhibitory profile of Ceritinib.

| Kinase Target | IC50 (nM) |

| ALK | 0.20 |

| InsR | 7 |

| IGF-1R | 8 |

| STK22D | 23 |

| Data sourced from a phase I study of Ceritinib. nih.gov |

Dihydrofolate Reductase (DHFR) Inhibition in Antimycobacterial Context

In Vitro Cellular and Molecular Assay Methodologies

The primary mechanism of action for derivatives of this compound, such as Ceritinib, involves direct interaction with the ATP-binding site of the ALK kinase domain. patsnap.commusechem.com This binding event competitively inhibits the autophosphorylation of ALK, a critical step for its activation and downstream signaling. drugbank.com While not a traditional ligand-receptor binding study in the context of cell surface receptors, the interaction with the ALK enzyme's active site is the key molecular recognition event.

Ceritinib was developed to have a high affinity for the ALK kinase domain, demonstrating significantly greater potency than first-generation inhibitors like crizotinib. nih.govaacrjournals.org This enhanced binding affinity allows it to be effective against not only wild-type ALK but also various mutated forms of the ALK kinase that confer resistance to earlier inhibitors. nih.gov The interaction is selective, and Ceritinib does not exhibit binding properties to the c-Met receptor, another tyrosine kinase. nih.gov

The inhibitory activity of Ceritinib, a key derivative of this compound, has been extensively characterized through enzymatic and cellular assays to determine its potency and selectivity.

In cell-free enzymatic assays, Ceritinib is a potent inhibitor of ALK, with a reported half-maximal inhibitory concentration (IC50) of 0.2 nM. selleckchem.commedchemexpress.com This demonstrates a significantly higher potency, approximately 20-fold greater, than the first-generation ALK inhibitor, crizotinib. nih.govaacrjournals.org The selectivity of Ceritinib has been profiled against a panel of other kinases. While it is highly selective for ALK, it also shows inhibitory activity against other kinases at slightly higher concentrations, including Insulin-like growth factor 1 receptor (IGF-1R), Insulin Receptor (InsR), and STK22D, with IC50 values of 8 nM, 7 nM, and 23 nM, respectively. selleckchem.commedchemexpress.comacs.org

The potent enzymatic inhibition translates to effective anti-proliferative activity in cellular models. In Ba/F3 cells engineered to express the NPM-ALK fusion protein, Ceritinib demonstrated an IC50 of 26.0 nM. selleckchem.com Similarly, in the human anaplastic large-cell lymphoma cell line Karpas299, which harbors the NPM-ALK fusion, the IC50 was found to be 22.8 nM. selleckchem.comacs.org In non-small cell lung cancer (NSCLC) cell lines that are positive for ALK rearrangements, such as H3122 and H2228, Ceritinib also shows potent inhibition of cell proliferation. aacrjournals.org

| Target Enzyme/Cell Line | Assay Type | Inhibitor | IC50 Value |

|---|---|---|---|

| ALK | Cell-Free Enzymatic Assay | Ceritinib (LDK378) | 0.2 nM |

| IGF-1R | Cell-Free Enzymatic Assay | Ceritinib (LDK378) | 8 nM |

| InsR | Cell-Free Enzymatic Assay | Ceritinib (LDK378) | 7 nM |

| STK22D | Cell-Free Enzymatic Assay | Ceritinib (LDK378) | 23 nM |

| Ba/F3 (NPM-ALK) | Cell Proliferation Assay | Ceritinib (LDK378) | 26.0 nM |

| Karpas299 (NPM-ALK) | Cell Proliferation Assay | Ceritinib (LDK378) | 22.8 nM |

The binding of Ceritinib to the ALK kinase domain leads to a cascade of downstream cellular effects by perturbing critical signaling pathways that are constitutively activated by the oncogenic ALK fusion protein. The primary consequence of ALK inhibition is the suppression of its autophosphorylation. patsnap.comdrugbank.com This, in turn, blocks the activation of several key downstream signaling pathways essential for cancer cell proliferation and survival.

Studies in ALK-positive NSCLC cell lines, such as H3122 and H2228, have demonstrated that treatment with Ceritinib leads to a dose-dependent decrease in the phosphorylation of ALK. aacrjournals.org This inhibition of ALK activity subsequently leads to the reduced phosphorylation and activation of major downstream signaling proteins, including STAT3, AKT, and ERK1/2. patsnap.comdrugbank.com The disruption of these pathways, namely the JAK-STAT, PI3K-AKT/mTOR, and RAS-MAPK pathways, ultimately results in the induction of cell cycle arrest and apoptosis in ALK-dependent cancer cells. nih.govpatsnap.commusechem.comcancer-research-network.com

Furthermore, investigations have revealed additional effects of Ceritinib on cellular pathways. In ALK-positive cell lines, Ceritinib was shown to overcome the IGF-1 ligand-induced phosphorylation of IGF-1R, suggesting a dual inhibition mechanism that could be beneficial in overcoming resistance. researchgate.net Another study in H2228 cells indicated that Ceritinib can reduce the expression of Programmed death-ligand 1 (PD-L1) by inhibiting the ERK signaling pathway. nih.gov

| Pathway | Key Protein | Effect of Ceritinib (LDK378) | Cellular Outcome |

|---|---|---|---|

| ALK Signaling | ALK | Inhibition of autophosphorylation | Blocks downstream signaling |

| JAK-STAT | STAT3 | Decreased phosphorylation | Inhibition of proliferation and survival |

| PI3K-AKT/mTOR | AKT | Decreased phosphorylation | Inhibition of cell growth and survival |

| RAS-MAPK | ERK1/2 | Decreased phosphorylation | Inhibition of proliferation and differentiation |

| IGF-1R Signaling | IGF-1R | Inhibition of ligand-induced phosphorylation | Potential to overcome resistance |

Structure Activity Relationship Sar Studies and Rational Design Principles

Elucidation of Key Structural Motifs and Their Influence on Biological Activity

The 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline core contains several key structural motifs that are crucial for its biological activity as part of a larger inhibitor molecule. The development of Ceritinib from its lead compound, TAE684, involved strategic modifications to this aniline (B41778) moiety to enhance its interaction with the ALK kinase domain.

The aniline itself serves as a critical anchoring point, providing a vector for the attachment of other pharmacophoric elements. The substituents on the aniline ring play a pivotal role in orienting the molecule within the ATP-binding pocket of the target kinase.

The 2-isopropoxy group is a key feature that contributes significantly to the potency of the final inhibitor. Replacing a methoxy (B1213986) group from the lead compound with the bulkier isopropoxy group was a critical step in the rational design of Ceritinib. This modification enhances van der Waals interactions within a hydrophobic pocket of the ALK kinase domain, thereby increasing binding affinity.

The 4-(piperidin-4-yl) moiety is another essential component. Its placement at the para position relative to the amino group of the aniline was a deliberate design choice to improve the molecule's properties. This basic piperidine (B6355638) ring can engage in hydrogen bonding and ionic interactions with the kinase, contributing to both binding affinity and the physicochemical properties of the compound, such as solubility.

Impact of Substitutions and Modifications on Target Interaction and Potency

Systematic modifications of the this compound scaffold have provided valuable insights into the SAR of ALK inhibitors. While specific quantitative data on every possible modification is not exhaustively available in the public domain, the principles derived from the development of Ceritinib and related compounds are illustrative.

Modifications of the 2-Alkoxy Group: The size and nature of the alkoxy group at the 2-position have a pronounced effect on potency. While a methoxy group provides some activity, increasing the steric bulk to an isopropoxy group leads to a significant enhancement in inhibitory action against ALK. It is hypothesized that even larger or more complex alkoxy groups could either enhance or diminish activity depending on their ability to fit within the confines of the hydrophobic pocket.

Impact of the 5-Alkyl Group: The methyl group at the 5-position is considered optimal for fitting into a specific sub-pocket of the ALK active site. Substitution with larger alkyl groups could lead to steric clashes, thereby reducing binding affinity. Conversely, removal of the methyl group might result in a loss of beneficial hydrophobic interactions.

Piperidine Ring Modifications: The piperidine ring is a crucial element for interaction with the solvent-exposed region of the kinase. N-alkylation of the piperidine can modulate the compound's basicity and lipophilicity, which in turn affects its pharmacokinetic profile. However, extensive modifications to the piperidine ring itself could disrupt key interactions and reduce potency.

The following interactive table summarizes the general impact of substitutions on the core scaffold based on the principles of ALK inhibitor design.

| Position | Original Group | Modification | Predicted Impact on ALK Inhibition | Rationale |

| 2 | Isopropoxy | Methoxy | Decrease | Reduced hydrophobic interactions. |

| 2 | Isopropoxy | Ethoxy | Potentially similar or slightly reduced | Subtle change in hydrophobic fit. |

| 5 | Methyl | Hydrogen | Decrease | Loss of hydrophobic interactions. |

| 5 | Methyl | Ethyl | Likely Decrease | Potential for steric hindrance. |

| 4 | Piperidin-4-yl | N-Methylpiperidin-4-yl | Variable | Alters basicity and lipophilicity, impacting pharmacokinetics. |

| 4 | Piperidin-4-yl | Pyrrolidin-3-yl | Likely Decrease | Changes in ring size and conformation affecting interactions. |

Rational Design Approaches for Enhanced Selectivity and Preclinical Efficacy

The design of inhibitors incorporating the this compound moiety was driven by a desire to improve upon first-generation ALK inhibitors like Crizotinib (B193316). A key objective was to enhance selectivity for ALK over other kinases, such as c-Met, to reduce off-target effects.

The specific substitution pattern of the aniline ring in this compound was rationally designed to exploit unique features of the ALK ATP-binding site. By optimizing hydrophobic and hydrogen-bonding interactions, a high degree of selectivity can be achieved. For instance, the isopropoxy group fits snugly into a pocket that may not be as accommodating in other kinases.

Computational Chemistry and in Silico Modeling in the Study of 2 Isopropoxy 5 Methyl 4 Piperidin 4 Yl Aniline Derivatives

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 2-Isopropoxy-5-methyl-4-(piperidin-4-yl)aniline derivatives, docking simulations are instrumental in predicting how these ligands might interact with specific biological targets, such as protein kinases or G-protein coupled receptors.

The process involves preparing the three-dimensional structures of both the ligand (the aniline (B41778) derivative) and the target protein. The docking software then samples a large number of possible conformations and orientations of the ligand within the binding site of the protein, calculating a scoring function to estimate the binding affinity for each pose. Lower binding energy scores typically indicate a more stable protein-ligand complex and potentially higher biological activity.

For instance, in studies of analogous compounds, molecular docking has been successfully used to understand binding poses. In research focused on Mer-tyrosine kinase (MERTK) inhibitors, a hybrid molecule incorporating a 1‐(methylpiperidin‐4‐yl)aniline pharmacophore was docked into the MERTK active site to elucidate its binding mode. nih.gov This type of analysis can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are crucial for ligand recognition and binding. Such insights are vital for the rational design of more potent and selective inhibitors based on the this compound scaffold.

A typical workflow for molecular docking of a this compound derivative would involve:

Target Selection and Preparation: Identifying a relevant biological target and obtaining its 3D structure, often from a protein database like the Protein Data Bank (PDB).

Ligand Preparation: Generating a 3D model of the aniline derivative and optimizing its geometry.

Docking Simulation: Using software like AutoDock or Glide to place the ligand into the target's binding site. mdpi.com

Pose Analysis and Scoring: Evaluating the predicted binding poses based on scoring functions and visual inspection of the interactions.

Interactive Data Table: Predicted Binding Affinities of Hypothetical this compound Derivatives to a Kinase Target.

| Derivative | Modification | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Compound A | (Parent Molecule) | -8.5 | MET790, LYS745 |

| Compound B | Addition of a hydroxyl group to the piperidine (B6355638) ring | -9.2 | MET790, LYS745, ASP855 |

| Compound C | Replacement of isopropoxy with a cyclopropoxy group | -8.8 | MET790, LEU844 |

| Compound D | Methylation of the aniline nitrogen | -7.9 | LEU718, VAL726 |

Molecular Dynamics Simulations to Understand Conformational Dynamics

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. MD simulations are crucial for understanding the conformational dynamics of both the ligand and the target protein upon binding. uzh.ch

For a complex of a this compound derivative and its target protein, an MD simulation would typically be performed for a period of nanoseconds to microseconds. This simulation provides detailed information about the stability of the binding pose predicted by docking, the flexibility of the ligand and protein, and the role of solvent molecules in the binding event. nih.gov

Key insights from MD simulations include:

Binding Stability: Analysis of the root-mean-square deviation (RMSD) of the ligand and protein backbone can indicate the stability of the complex over the simulation time. nih.gov

Conformational Changes: MD can reveal subtle conformational changes in the protein upon ligand binding, which may be important for its function.

Free Energy Calculations: Advanced MD techniques, such as MM-PBSA and MM-GBSA, can be used to calculate the binding free energy, providing a more accurate estimation of binding affinity than docking scores alone.

In a study of MERTK inhibitors with a related aniline scaffold, a 100 ns molecular dynamics simulation was performed to assess the stability of the ligand-protein complex. The analysis of the RMSD graph indicated that the protein remained stable with minimal fluctuations, and the ligand also remained stable within the binding pocket, confirming the viability of the docked pose. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. For a series of this compound derivatives, QSAR can be a valuable tool for predicting the activity of untested compounds and for guiding the design of new analogs with improved potency.

The development of a QSAR model involves several steps:

Data Set Collection: A dataset of compounds with known biological activities is required.

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., physicochemical properties, topological indices), are calculated for each compound.

Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

A robust QSAR model can identify the key structural features that influence the biological activity of the this compound derivatives. For example, a QSAR study on a series of thiazolo[4,5-b]pyridines as H3 receptor antagonists revealed that descriptors related to the number of nitrogen and oxygen atoms and hydrophobicity were important for biological activity. Such insights can guide the synthetic chemist in deciding which modifications to the lead structure are most likely to lead to an increase in potency.

Interactive Data Table: Example of a QSAR Model for a Series of Aniline Derivatives.

| Compound | Experimental Activity (IC50, nM) | Predicted Activity (IC50, nM) | Key Descriptor 1 (LogP) | Key Descriptor 2 (Topological Polar Surface Area) |

|---|---|---|---|---|

| Derivative 1 | 50 | 55 | 3.5 | 65 |

| Derivative 2 | 120 | 110 | 4.1 | 58 |

| Derivative 3 | 25 | 30 | 3.2 | 75 |

| Derivative 4 | 200 | 190 | 4.5 | 55 |

Theoretical Studies on Electronic Properties and Reactivity

Theoretical studies, often employing quantum mechanics methods like Density Functional Theory (DFT), can provide deep insights into the electronic properties and reactivity of this compound and its derivatives. These studies can calculate various electronic properties that are not easily accessible through experimental means.

Key electronic properties that can be investigated include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the chemical reactivity and the electronic transitions of a molecule. The HOMO-LUMO gap can be related to the chemical stability of the molecule. iau.ir

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution in a molecule, highlighting the electron-rich and electron-poor regions. This can be useful for predicting the sites of electrophilic and nucleophilic attack.

Atomic Charges: Calculation of atomic charges can provide information about the distribution of electrons within the molecule and can be used to understand intermolecular interactions.

For aniline-based copolymers, DFT calculations have been used to study their structural and electronic properties. iau.ir These studies have shown how the electronic properties, such as the band gap, can be tuned by modifying the chemical structure. Similar theoretical investigations on this compound derivatives could provide valuable information for understanding their reactivity and for designing molecules with desired electronic properties.

Future Perspectives in Chemical and Biological Research of 2 Isopropoxy 5 Methyl 4 Piperidin 4 Yl Aniline

Development of Novel Synthetic Methodologies and Process Intensification

The industrial production of Alectinib, and by extension the synthesis of its 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline intermediate, has evolved significantly from initial medicinal chemistry routes to scalable manufacturing processes. figshare.com However, future research will continue to target improvements in efficiency, cost-effectiveness, and environmental sustainability.

Continuous Flow Chemistry: Transitioning key reaction steps from batch processing to continuous flow manufacturing could enhance safety, improve heat and mass transfer, reduce reaction times, and allow for more precise control over reaction parameters, leading to higher yields and purity.

Green Chemistry Principles: Research into replacing hazardous reagents and solvents with more benign alternatives is ongoing. For example, patents describe synthetic methods starting from materials like 2-chlorine-4-fluorotoluene to reduce costs and simplify operations. google.com Future work could explore biocatalysis or enzymatic reactions for specific transformations, further reducing the environmental footprint.

Advanced Process Analytical Technology (PAT): Integrating real-time monitoring tools into the synthesis of the aniline (B41778) intermediate can provide deeper process understanding and control, ensuring consistent quality and minimizing batch failures.

| Aspect | Current Scalable Process figshare.com | Novel Synthetic Route acs.org | Future Perspective |

| Key Strategy | Intramolecular reductive cyclization & Friedel–Crafts reaction | Suzuki–Miyaura cross-coupling & reductive cyclization | Continuous flow synthesis, biocatalysis |

| Primary Advantage | Proven scalability and high purity | Avoidance of regioisomeric mixtures | Enhanced safety, sustainability, and efficiency |

| Yield Improvement | Optimized conditions to suppress impurities | Microwave irradiation to increase coupling yield | Real-time optimization via PAT |

| Starting Materials | Multi-step synthesis of tetracyclic core precursors | Readily available boronic acids and enones | Lower-cost, sustainably sourced starting materials |

Rational Design of Advanced Analogues with Optimized Preclinical Pharmacological Profiles

While Alectinib is highly effective, a significant portion of patients eventually develop resistance, often through secondary mutations in the ALK kinase domain. nih.govnih.gov This clinical reality drives the rational design of advanced analogues derived from the this compound scaffold to create next-generation inhibitors with superior pharmacological profiles.

Key objectives for the design of new analogues include:

Overcoming Acquired Resistance: Alectinib is active against several first-generation inhibitor resistance mutations (e.g., L1196M), but new mutations like G1202R can confer resistance to it. nih.govnih.gov Future design efforts will focus on creating compounds that can potently inhibit a broader spectrum of ALK mutations, including compound mutations. The development of third-generation inhibitors like Lorlatinib, which is effective against G1202R, provides a blueprint for designing macrocyclic structures or other novel scaffolds that can accommodate changes in the ATP-binding pocket. amegroups.org

Enhancing Central Nervous System (CNS) Penetration: The brain is a common site of metastasis for NSCLC, and the ability of a drug to cross the blood-brain barrier (BBB) is a critical attribute. cancer.gov Alectinib has demonstrated good CNS efficacy, but there is always room for improvement. nih.gov Research into fluoroethyl analogues of Alectinib, for example, has been undertaken with the goal of improving BBB penetration by increasing lipophilicity without compromising potency. nih.gov

Improving Selectivity: Off-target effects, while generally low for Alectinib, can still occur. Future analogues will be designed to have an even more refined selectivity profile to minimize interactions with other kinases and cellular targets, which could translate to a better long-term safety profile. nih.gov

| Compound | Generation | Key Advantage | Activity Against G1202R Mutation | Primary Reference |

| Crizotinib (B193316) | First | First-in-class ALK inhibitor | Inactive | frontiersin.org |

| Alectinib | Second | Potent, selective, CNS-active, overcomes some crizotinib resistance | Inactive | nih.gov |

| Lorlatinib | Third | Broad activity against resistance mutations, CNS-penetrant | Active | amegroups.org |

| NVL-655 | Fourth (Preclinical) | Designed to overcome resistance and improve CNS penetration | Active | frontiersin.org |

Expansion into New Therapeutic Areas Based on Mechanistic Insights

The therapeutic utility of inhibitors built upon the this compound scaffold is defined by their potent inhibition of the ALK signaling pathway. google.com While the primary approval is for ALK-rearranged NSCLC, the same oncogenic driver is implicated in other malignancies, opening avenues for therapeutic expansion.

Pan-Tumor Applications: The "MyPathway" multi-basket clinical trial demonstrated that Alectinib shows promising activity in patients with ALK-rearranged advanced solid tumors other than NSCLC. oncozine.com This provides strong evidence for a "tumor-agnostic" or pan-cancer indication, where the presence of the ALK gene rearrangement, rather than the tissue of origin, dictates treatment. Future clinical trials will likely continue to explore this approach across a wider range of cancers.

Other ALK-Driven Cancers: Preclinical studies have long suggested that ALK inhibition is a viable therapeutic strategy in other cancers known to harbor ALK alterations, such as anaplastic large cell lymphoma (ALCL) and neuroblastoma. frontiersin.orgnih.gov Further clinical investigation of Alectinib or its advanced analogues in these patient populations is a logical next step.

Novel Pathway Intersections: As our understanding of ALK signaling deepens, researchers may identify other disease states where this pathway is pathologically activated, even without a primary gene fusion. This could include inflammatory or autoimmune conditions. Mechanistic studies exploring the downstream effects of ALK inhibition on pathways like STAT3 and AKT could uncover unexpected therapeutic opportunities. frontiersin.org

| Potential Therapeutic Area | Rationale / Evidence | Status | References |

| Pan-Tumor (ALK-rearranged) | Alectinib showed activity in various solid tumors with ALK rearrangements in the MyPathway basket trial. | Clinical Evidence | oncozine.com |

| Neuroblastoma | ALK is a known oncogenic driver in a subset of neuroblastomas. | Preclinical Evidence | frontiersin.orgnih.gov |

| Anaplastic Large Cell Lymphoma (ALCL) | The defining translocation in many ALCL cases is NPM-ALK. | Preclinical Evidence | frontiersin.orgnih.gov |

| Inflammatory Diseases | Dysregulation of ALK downstream pathways (e.g., STAT3) is implicated in some inflammatory conditions. | Mechanistic Hypothesis | frontiersin.orggoogle.com |

Integration with Emerging Drug Discovery Technologies and Methodologies

The future discovery and optimization of molecules based on the this compound core will be profoundly influenced by emerging technologies that promise to make drug discovery faster, cheaper, and more precise.

Artificial Intelligence (AI) and Machine Learning (ML): AI/ML is revolutionizing kinase inhibitor development. rsc.org These computational tools can be applied across the discovery pipeline:

Generative Models: AI can design novel molecular structures de novo that are optimized for binding to the ALK pocket, including mutant variants, while maintaining desirable drug-like properties.

Predictive Modeling: ML models can be trained on existing data to predict the structure-activity relationships (SAR), selectivity, and pharmacokinetic properties of new potential analogues, allowing researchers to prioritize the most promising candidates for synthesis. mdpi.comresearchgate.net

Resistance Prediction: AI can analyze clinical and genomic data to predict which resistance mutations are likely to arise, guiding the proactive design of next-generation inhibitors. rsc.org

Advanced Screening Platforms: Technologies like DNA-Encoded Libraries (DELs) and high-throughput screening allow for the rapid testing of billions of compounds against a target kinase. pharmafeatures.com These platforms can be used to identify entirely new scaffolds that might inhibit ALK through different binding modes or to find fragments that can be elaborated upon using the existing aniline core.

CRISPR and Gene-Editing: CRISPR-Cas9 technology is an invaluable tool for target validation and studying resistance. nih.gov Researchers can use it to precisely engineer cell lines with specific ALK mutations to test the efficacy of novel analogues in a controlled biological context. This allows for the rapid assessment of a compound's activity against a wide panel of clinically relevant mutations. nih.gov

AI-Powered Diagnostics: The integration of drug discovery with diagnostics is crucial. Deep learning models are being developed that can predict the presence of ALK gene rearrangements directly from digital images of pathology slides, potentially offering a rapid and cost-effective screening tool to identify patients who would benefit from ALK inhibitor therapy. ascopubs.org

By integrating these advanced computational and biological methodologies, the future of research on this compound and its derivatives is poised to deliver more precise, durable, and broadly applicable targeted therapies.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 2-isopropoxy-5-methyl-4-(piperidin-4-yl)aniline, and how do intermediates influence yield and purity?

- Methodology : The compound is typically synthesized via multi-step protocols involving:

- Protection/deprotection strategies : Use of tert-butyl carbamate (Boc) to protect the piperidine nitrogen during coupling reactions, as seen in intermediates like tert-butyl 4-(4-amino-5-isopropoxy-2-methylphenyl)piperidine-1-carboxylate .

- Nucleophilic substitution : Introduction of the isopropoxy group via reaction of a phenolic intermediate with isopropyl bromide under basic conditions.

- Catalytic hydrogenation : Reduction of nitro or cyano precursors to the aniline moiety, ensuring regioselectivity .

- Critical factors : Solvent polarity, temperature control (e.g., avoiding exothermic side reactions), and purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can structural characterization of this compound be optimized using spectroscopic and chromatographic techniques?

- Analytical workflow :

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., isopropoxy methyl splits as a doublet at δ ~1.2–1.4 ppm; piperidinyl protons appear as multiplet clusters between δ 2.5–3.5 ppm) .

- HPLC-MS : Reverse-phase C18 columns with mobile phases like methanol/ammonium acetate buffer (pH 6.5) for retention time consistency. Monitor for degradation products under acidic/basic conditions .

- Elemental analysis : Validate stoichiometry, particularly for hydrochloride salts (e.g., dihydrochloride derivatives in ).

Advanced Research Questions

Q. How do steric and electronic effects of the isopropoxy and piperidinyl groups influence the compound’s antimycobacterial activity?

- Structure-activity relationship (SAR) :

- Piperidine positioning : The 4-piperidinyl group enhances membrane permeability in Mycobacterium tuberculosis (Mtb) due to its basicity and spatial orientation, as demonstrated in pyrimidine derivatives (e.g., compound 115 in ).

- Isopropoxy substituent : Steric hindrance from the isopropyl group reduces metabolic degradation in vivo, while its electron-donating nature stabilizes the aniline moiety against oxidation .

- Contradiction analysis : Some studies report diminished activity when replacing isopropoxy with bulkier groups (e.g., tert-butoxy), suggesting optimal steric bulk is critical .

Q. What experimental design strategies are recommended for optimizing catalytic degradation or functionalization of this compound?

- Degradation studies :

- Box-Behnken design : Optimize parameters like pH, catalyst load (e.g., MnFe₂O₄/Zn₂SiO₄), and UV irradiation time for photocatalytic degradation. Monitor intermediates via LC-MS to identify cleavage pathways (e.g., piperidine ring opening vs. aniline oxidation) .

- Functionalization :

- Microwave-assisted synthesis : Accelerate coupling reactions (e.g., Buchwald-Hartwig amination) to introduce heteroaromatic groups at the aniline position. Use Pd(OAc)₂/Xantphos catalysts for C–N bond formation .

Q. How can researchers resolve contradictions in biological activity data across different assay conditions?

- Case study : Discrepancies in Mtb inhibition (MIC values ranging from 0.5–5 µg/mL) may arise from:

- Assay media composition : Variations in albumin or lipid content altering compound bioavailability .

- Bacterial strain variability : Efflux pump activity in drug-resistant Mtb strains reduces intracellular concentration .

- Mitigation : Standardize assays using Middlebrook 7H9 broth with OADC enrichment and include verapamil (efflux inhibitor) as a control .

Critical Considerations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.